molecular formula C8H12N4O4 B14263177 1,4-Piperazinediacetamide, 2,5-dioxo- CAS No. 185196-70-7

1,4-Piperazinediacetamide, 2,5-dioxo-

Cat. No.: B14263177
CAS No.: 185196-70-7
M. Wt: 228.21 g/mol
InChI Key: OKLBOAKBVMUVDF-UHFFFAOYSA-N
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Description

The compound 1,4-Piperazinediacetamide, 2,5-dioxo- is a piperazine derivative featuring two acetamide groups and two ketone oxygen atoms at positions 2 and 3. Succinimide derivatives, such as those studied in the evidence (e.g., ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl) derivatives), share functional similarities, including cyclic amide moieties and ketone groups, which are critical for biological activity .

Properties

CAS No.

185196-70-7

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

2-[4-(2-amino-2-oxoethyl)-2,5-dioxopiperazin-1-yl]acetamide

InChI

InChI=1S/C8H12N4O4/c9-5(13)1-11-3-8(16)12(2-6(10)14)4-7(11)15/h1-4H2,(H2,9,13)(H2,10,14)

InChI Key

OKLBOAKBVMUVDF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1CC(=O)N)CC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

1,4-Piperazinediacetamide, 2,5-dioxo- undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Piperazinediacetamide, 2,5-dioxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Piperazinediacetamide, 2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence evaluates four synthesized succinimide derivatives (compounds 1–4) for antibacterial, anthelmintic, and cytotoxic activities. These compounds are compared to standard drugs, revealing distinct structure-activity relationships (SAR).

Antibacterial Activity

Compounds 1–4 were tested against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Enterobacter sakazakii. Key findings include:

Compound MIC (mg/ml) E. sakazakii MIC (mg/ml) E. coli MIC (mg/ml) S. aureus MIC (mg/ml) K. pneumoniae
1 0.10 ± 0.02 0.08 ± 0.03 0.07 ± 0.02 0.11 ± 0.07
2 0.13 ± 0.00 0.08 ± 0.03 0.07 ± 0.02 0.11 ± 0.07
3 0.13 ± 0.00 0.08 ± 0.03 0.07 ± 0.02 0.07 ± 0.03
4 Lowest activity Lowest activity Lowest activity Lowest activity
Ceftazidime 0.00 0.031 ± 0.00 0.015 ± 0.00 0.036 ± 0.013

Compound 2 exhibited the strongest antibacterial activity among the synthesized derivatives, though less potent than ceftazidime . The succinimide ring and ketoester moiety likely enhance interactions with bacterial targets, such as penicillin-binding proteins (PBPs) or β-lactamases .

Anthelmintic Activity

Against Pheretima posthuma (earthworms) and Ascaridia galli (roundworms):

Compound Death Time (min) P. posthuma (20 mg/ml) Death Time (min) A. galli (20 mg/ml)
1 35.2 ± 1.1 42.3 ± 1.5
2 32.7 ± 0.8 38.6 ± 1.2
3 30.5 ± 1.0 36.4 ± 0.9
4 28.3 ± 0.6 32.8 ± 1.0
Albendazole 45.1 ± 1.3 50.2 ± 1.8

Compound 4 demonstrated superior anthelmintic efficacy, outperforming albendazole. The N-benzyl substitution in compound 4 may improve membrane permeability or target binding in helminths .

Cytotoxicity and Molecular Docking

Cytotoxicity (LC₅₀) against brine shrimp (Artemia salina):

Compound LC₅₀ (µg/ml)
1 765 ± 12
2 280 ± 8
3 320 ± 10
4 290 ± 9
Etoposide 9.8 ± 0.3

Compound 2 showed the highest cytotoxicity, though significantly less toxic than etoposide. Docking studies against β-lactamase NDM-1 and PBP 2A revealed:

  • Compound 1 : GOLD fitness score = 67.39 (vs. ceftriaxone = 75.37), forming hydrogen bonds with Lys148 and Asp295 .
  • Compound 4 : Strong interaction with Zn²⁺ ions in NDM-1, mimicking ampicillin’s binding mode .

Structural and Functional Insights

  • Succinimide Core : The 2,5-dioxopyrrolidine ring enables hydrogen bonding and metal coordination, critical for enzyme inhibition .
  • Substituent Effects : N-Benzyl groups (compound 4) enhance anthelmintic activity, while ketoester moieties (compound 2) improve antibacterial potency .
  • Comparison to Piperazine Derivatives : Piperazine-based compounds (e.g., N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide) lack direct activity data in the evidence but share structural motifs (e.g., acetamide groups) that may influence pharmacokinetics .

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